molecular formula C23H17ClN4O3 B2516255 [(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 877955-35-6

[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

Cat. No. B2516255
CAS RN: 877955-35-6
M. Wt: 432.86
InChI Key: WTVZMQYQKPGUNP-UHFFFAOYSA-N
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Description

[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In

Mechanism of Action

[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate works by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. This compound has been found to be selective for certain protein kinases, making it a valuable tool for researchers studying the effects of these enzymes on cellular processes.
Biochemical and Physiological Effects:
[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been found to have a range of biochemical and physiological effects, including the inhibition of certain protein kinases and the modulation of cellular signaling pathways. This compound has also been found to have anti-inflammatory and anti-tumor effects in certain cell types.

Advantages and Limitations for Lab Experiments

[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has several advantages for use in lab experiments, including its selectivity for certain protein kinases and its ability to modulate cellular signaling pathways. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and handling.

Future Directions

There are several potential future directions for research on [(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate. These include further studies on the compound's mechanism of action and its effects on cellular processes, as well as the development of new derivatives with improved selectivity and efficacy. Additionally, this compound could be studied for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.

Synthesis Methods

[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be synthesized using a variety of methods, including the reaction of 6-chloronicotinic acid with 1,3-diphenyl-1H-pyrazole-5-carboxylic acid and N,N’-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product can be purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been used in a variety of scientific research applications, including as a tool for studying the role of protein kinases in cell signaling pathways. This compound has been found to selectively inhibit certain protein kinases, making it a valuable tool for researchers studying the effects of these enzymes on cellular processes.

properties

IUPAC Name

[2-[(2,5-diphenylpyrazol-3-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O3/c24-20-12-11-17(14-25-20)23(30)31-15-22(29)26-21-13-19(16-7-3-1-4-8-16)27-28(21)18-9-5-2-6-10-18/h1-14H,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVZMQYQKPGUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)COC(=O)C3=CN=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

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